molecular formula C11H15F3O6 B13189907 1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate

1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate

Cat. No.: B13189907
M. Wt: 300.23 g/mol
InChI Key: SRWPIDLOQORYQZ-UHFFFAOYSA-N
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Description

1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate is a fluorinated hexanedioate derivative characterized by a central hydroxyl (-OH) group, a ketone (C=O) at position 4, and a trifluoromethyl (-CF₃) substituent at position 2. This compound belongs to the class of diesters, where the hexanedioic acid backbone is esterified with ethyl groups at terminal positions. The hydroxyl and ketone functionalities may enable hydrogen bonding and reactivity in synthetic applications, such as pharmaceutical intermediates or polymer precursors .

Properties

Molecular Formula

C11H15F3O6

Molecular Weight

300.23 g/mol

IUPAC Name

diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate

InChI

InChI=1S/C11H15F3O6/c1-3-19-8(16)5-7(15)6-10(18,11(12,13)14)9(17)20-4-2/h18H,3-6H2,1-2H3

InChI Key

SRWPIDLOQORYQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC(C(=O)OCC)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis via Trifluoromethylation of Diester Intermediates

Method:

  • Starting Material: Diethyl malonate or similar diester compounds.
  • Step 1: Alkylation at the appropriate position using alkyl halides or enolate chemistry.
  • Step 2: Introduction of the trifluoromethyl group using electrophilic trifluoromethylating agents such as Togni’s reagent or Umemoto’s reagent.
  • Step 3: Oxidation to introduce the keto and hydroxyl functionalities.

Reaction Scheme:

Diester precursor → Enolate formation → Electrophilic trifluoromethylation → Oxidation/hydroxylation → Final compound

Supporting Data:

  • The use of Togni’s reagent has been demonstrated for trifluoromethylation of enolates, producing high regioselectivity.
  • Oxidation steps often utilize mild oxidants like Dess–Martin periodinane or PCC to selectively oxidize secondary alcohols to ketones.

Synthesis via Functionalization of a Pre-formed Hexanedioate Core

Method:

  • Starting Material: Hexanedioic acid diethyl ester.
  • Step 1: Selective mono- or di-alkylation to introduce ethyl groups at positions 1 and 6.
  • Step 2: Hydroxylation at the second position via nucleophilic addition or radical-mediated hydroxylation.
  • Step 3: Introduction of the trifluoromethyl group at the second carbon through nucleophilic trifluoromethylation, often employing a copper-mediated process.

Reaction Scheme:

Hexanedioate diester → Alkylation at terminal carbons → Hydroxylation at C2 → Trifluoromethylation at C2 → Final compound

Supporting Data:

  • Copper-mediated trifluoromethylation of activated methyl groups adjacent to esters is a documented route.
  • Hydroxylation can be achieved via radical conditions or via oxidation of suitable precursors.

Data Table: Key Reagents and Conditions

Step Reagents Conditions Purpose References
Esterification Ethanol, Acid catalyst Reflux Form diethyl ester Standard esterification
Alkylation Alkyl halides, Base (NaH, KOH) Room temp to gentle heating Introduce ethyl groups Organic synthesis literature
Trifluoromethylation Togni’s reagent / Umemoto’s reagent Mild heating, inert atmosphere Incorporate CF₃ group Recent trifluoromethylation studies
Hydroxylation Radical initiators (e.g., AIBN), Hydroxyl donors Reflux, radical conditions Hydroxyl group installation Radical chemistry protocols
Oxidation Dess–Martin periodinane Room temperature Convert alcohol to ketone Organic oxidation methods

Notes and Considerations

  • Selectivity: Achieving regioselectivity in trifluoromethylation is critical; directing groups or protecting groups may be employed.
  • Reaction Conditions: Mild, controlled conditions are preferred to prevent over-oxidation or side reactions.
  • Yield Optimization: Use of catalysts like copper complexes or transition metals can enhance trifluoromethylation efficiency.
  • Purification: Column chromatography and recrystallization are standard for isolating pure intermediates and final products.

Summary of Literature Findings

  • The synthesis of trifluoromethylated compounds often involves electrophilic trifluoromethylating agents, which have been successfully applied in the synthesis of fluorinated esters.
  • Functionalization at specific carbons is facilitated by enolate chemistry and radical-mediated processes.
  • Oxidation and hydroxylation steps are well-established in organic synthesis, with reagents like Dess–Martin and radical initiators providing high selectivity.

Chemical Reactions Analysis

1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with improved bioavailability and metabolic stability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Compounds for Comparison:

Diethyl Adipate (1,6-Diethyl Hexanedioate) : Lacks hydroxyl, ketone, and trifluoromethyl groups .

Dimethyl 1,6-Hexanedioate : Methyl ester analog with shorter alkyl chains .

Bis(2-Ethylhexyl) Adipate : Branched-chain diester with enhanced lipophilicity .

Diethyl Glutarate : Shorter-chain (C5) diester .

Table 1: Structural Comparison

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound -OH, -CF₃, -C=O at positions 2 and 4 C₁₂H₁₇F₃O₆ 338.26 (estimated)
Diethyl Adipate No functional groups (plain diester) C₁₀H₁₈O₄ 202.25
Dimethyl 1,6-Hexanedioate Methyl esters C₈H₁₄O₄ 174.20
Bis(2-Ethylhexyl) Adipate Branched 2-ethylhexyl esters C₂₂H₄₂O₄ 370.57

Physical and Chemical Properties

Table 2: Physicochemical Data

Compound Name Density (g/cm³) Boiling Point (°C) Solubility Trends
Target Compound* ~1.2 (estimated) >300 (estimated) Lower in water due to -CF₃
Diethyl Adipate 1.01 246.7 Miscible with organic solvents
Dimethyl 1,6-Hexanedioate 1.06 254–256 Hydrophobic
Bis(2-Ethylhexyl) Adipate 0.93 417 Highly lipophilic

*Estimated values based on functional group contributions.

Key Observations:

  • Polarity : The trifluoromethyl and hydroxyl groups in the target compound increase polarity compared to diethyl adipate, but the bulky -CF₃ group may reduce water solubility .
  • Thermal Stability : Fluorinated compounds often exhibit higher thermal stability, whereas diethyl adipate decomposes near 250°C .
  • Reactivity : The ketone and hydroxyl groups enable nucleophilic reactions (e.g., condensation), contrasting with the inertness of plain diesters like diethyl adipate .

Table 3: Application-Specific Performance

Compound Name Key Applications Advantages Limitations
Target Compound Pharmaceutical synthesis Enhanced stability via -CF₃ Complex synthesis
Diethyl Adipate Fuel additives, solvents Low cost, high purity Limited thermal resistance
Dimethyl 1,6-Hexanedioate Polymer intermediates Volatility suited for coatings Environmental persistence concerns

Biological Activity

1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate is a chemical compound characterized by its unique molecular structure, which includes a hexanedioate backbone, two ethyl groups, a hydroxyl group, and a trifluoromethyl group. Its molecular formula is C11H15F3O6C_{11}H_{15}F_3O_6 with a molecular weight of 300.23 g/mol. This compound has garnered interest for its potential biological activities, which are influenced by its functional groups.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Hexanedioate Backbone : Provides the core structure.
  • Ethyl Groups : Located at the 1 and 6 positions, contributing to hydrophobic interactions.
  • Hydroxyl Group : At the 2 position, which may enhance solubility and reactivity.
  • Trifluoromethyl Group : At the 4 position, known for increasing lipophilicity and potentially enhancing biological activity.

Biological Activity Overview

Initial studies suggest that this compound may interact with various biological systems. Its interactions with enzymes and receptors are of particular interest due to the presence of the trifluoromethyl group, which is often associated with enhanced biological activity.

Interaction Studies

Research indicates that this compound may bind to specific receptors or enzymes, influencing biochemical pathways. However, comprehensive studies are still needed to elucidate these interactions fully. For example:

  • Binding Affinity : The compound's ability to bind to certain proteins or receptors could indicate its potential therapeutic applications.
  • Enzyme Interaction : Preliminary findings suggest that it may affect enzyme activity, although specific enzymes have yet to be identified in the literature.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds helps highlight the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Diethyl hexanedioateSimilar backbone without trifluoromethyl groupLacks enhanced biological activity
Ethyl 2-hydroxy-4-methylhexanedioateContains a hydroxyl group but different alkyl substituentsDifferent biological profile
Trifluoroacetyl hexanedioateContains trifluoroacetyl instead of trifluoromethylDifferent reactivity and applications

This table illustrates that the trifluoromethyl group in this compound may confer enhanced biological activity compared to its analogs.

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